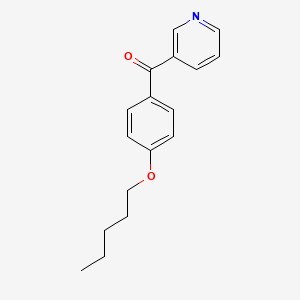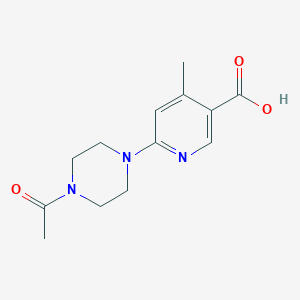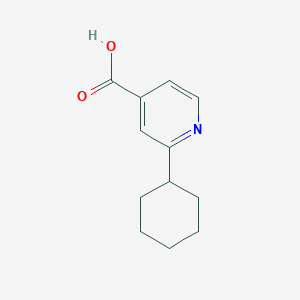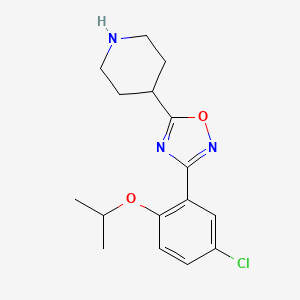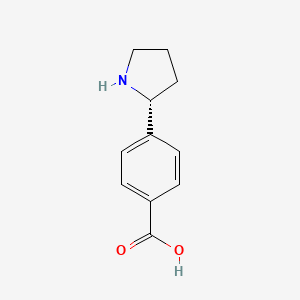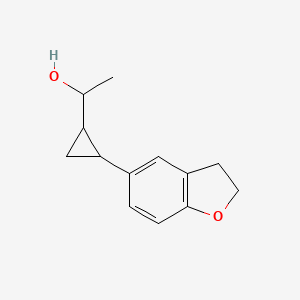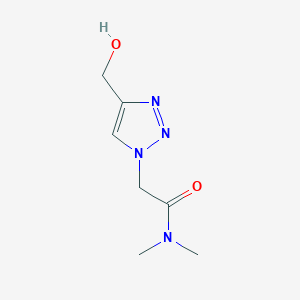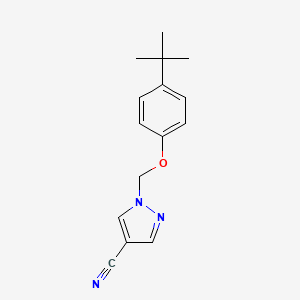
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile is an organic compound that features a pyrazole ring substituted with a phenoxy group and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-(tert-butyl)phenol with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into the phenoxy moiety, followed by coupling with the pyrazole derivative .
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or sodium amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
4-tert-Butylphenoxyacetic acid: Known for its herbicidal activity.
Uniqueness
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-4-carbonitrile is unique due to its combination of a pyrazole ring and a phenoxy group with a tert-butyl substituent. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C15H17N3O |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
1-[(4-tert-butylphenoxy)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)13-4-6-14(7-5-13)19-11-18-10-12(8-16)9-17-18/h4-7,9-10H,11H2,1-3H3 |
Clé InChI |
YXBNKEPRRAPWDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCN2C=C(C=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



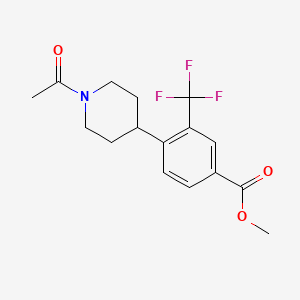

![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
